molecular formula C12H19ClFN B1484494 [3-(2-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride CAS No. 2098061-49-3

[3-(2-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

Cat. No. B1484494
CAS RN: 2098061-49-3
M. Wt: 231.74 g/mol
InChI Key: IOBHMXWFDBIMKL-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride” is a chemical compound used in scientific research. It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FC(C=CC=C1)=C1CCCN.Cl .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 217.71 g/mol .

Scientific Research Applications

Synthetic Chemistry Applications

  • The study of nucleophilic addition reactions to the imidazole nucleus highlights the complexity of reactions involving similar chemical structures, which could be relevant for understanding the reactivity of 3-(2-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride in synthetic applications (Ohta et al., 2000).
  • Research on the activated fluorophenyl-amine reaction for synthesizing guanidinium-functionalized polymer electrolytes indicates the potential of fluorophenyl derivatives in material science, possibly extending to the compound of interest (Kim et al., 2011).

Pharmacological Applications

  • The synthesis and investigation of compounds with structures similar to 3-(2-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, for antidepressant activities suggest potential pharmacological applications (Yuan, 2012).

Materials Science Applications

  • The exploration of fluoroalkylated end-capped oligomers for recognizing hydrophilic amino and N,N-dimethylamino compounds hints at the utility of fluorinated compounds in sensor and separation technologies, which might be applicable to 3-(2-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride (Sawada et al., 2000).

Safety and Hazards

The compound is classified under GHS07. It has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements are P305, P351, and P338 .

properties

IUPAC Name

3-(2-fluorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN.ClH/c1-12(2,9-14-3)8-10-6-4-5-7-11(10)13;/h4-7,14H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOBHMXWFDBIMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1F)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(2-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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[3-(2-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
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[3-(2-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride

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